7-Methoxyquinoline-4-carbonitrile
Overview
Description
7-Methoxyquinoline-4-carbonitrile is a heterocyclic organic compound belonging to the quinoline family. It is characterized by a quinoline core structure with a methoxy group at the 7th position and a carbonitrile group at the 4th position.
Scientific Research Applications
7-Methoxyquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Safety and Hazards
Future Directions
While the future directions for 7-Methoxyquinoline-4-carbonitrile specifically were not found in the search results, the field of chemistry involving similar compounds like Metal–Organic Frameworks (MOFs) is expected to involve developments in multivariable MOFs . These are intrinsically chemical in nature and accordingly, the concepts and techniques of molecular chemistry will continue to be of interest in the study of MOFs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinoline-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-methoxyquinoline with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the carbonitrile group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and green chemistry principles is also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form quinoline-4-carbonitrile-7-carboxylic acid.
Reduction: The carbonitrile group can be reduced to form 7-methoxyquinoline-4-methylamine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Mechanism of Action
The mechanism of action of 7-Methoxyquinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
- 7-Methoxyquinoline-3-carbonitrile
- 4-Hydroxy-7-methoxyquinoline
- 2-Chloro-7-methoxyquinoline-3-carbonitrile .
Comparison: 7-Methoxyquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesThe presence of the methoxy group at the 7th position and the carbonitrile group at the 4th position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
7-methoxyquinoline-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-9-2-3-10-8(7-12)4-5-13-11(10)6-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTKGXZTKLJDJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722759 | |
Record name | 7-Methoxyquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40722759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861620-90-8 | |
Record name | 7-Methoxyquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40722759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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